2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide
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Overview
Description
2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide is an organic compound with a complex structure that includes both aromatic and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide typically involves multiple steps. One common synthetic route starts with the reaction of 2-nitro-5-methoxybenzeneboronic acid with chloromethyltriphenyltin bromide and 1,2,4-triazolone . This reaction yields the target compound through a series of intermediate steps that involve the formation of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Common reagents used in industrial synthesis include palladium catalysts, organic solvents like ethanol, and bases such as sodium bicarbonate .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro and methoxy groups play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar nitro and methoxy group arrangement.
Pazopanib: A tyrosine kinase inhibitor with a related aromatic structure.
Uniqueness
2-[2-(4-Methoxy-3-nitrophenyl)-2-oxoethoxy]-N~1~-phenylbenzamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
2-[2-(4-methoxy-3-nitrophenyl)-2-oxoethoxy]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c1-29-21-12-11-15(13-18(21)24(27)28)19(25)14-30-20-10-6-5-9-17(20)22(26)23-16-7-3-2-4-8-16/h2-13H,14H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHGMZLJMBLEOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)COC2=CC=CC=C2C(=O)NC3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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